molecular formula C20H23NO4 B11508929 ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11508929
M. Wt: 341.4 g/mol
InChI Key: ASXJLHNVGKEJOB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions. The synthesis may involve:

    Formation of the Indole Core: This can be achieved through the Fischer indole synthesis or Nenitzescu indole synthesis.

    Functionalization: Introduction of the hydroxy, methoxypropyl, and carboxylate groups through various organic reactions such as alkylation, esterification, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, efficient catalysts, and green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but lacks the methoxypropyl group.

    Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Contains a pyridyl substituent instead of the methoxypropyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C20H23NO4/c1-4-25-20(23)18-13(2)21(10-7-11-24-3)19-15-9-6-5-8-14(15)17(22)12-16(18)19/h5-6,8-9,12,22H,4,7,10-11H2,1-3H3

InChI Key

ASXJLHNVGKEJOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCOC)C

Origin of Product

United States

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